molecular formula C19H20N2O2 B335276 4-{[3-(4-Isopropylphenyl)acryloyl]amino}

4-{[3-(4-Isopropylphenyl)acryloyl]amino}

Cat. No.: B335276
M. Wt: 308.4 g/mol
InChI Key: RLDCLNPHDJJBGL-LFYBBSHMSA-N
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Description

4-{[3-(4-Isopropylphenyl)acryloyl]amino} is an organic compound that features a benzamide core with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Isopropylphenyl)acryloyl]amino} typically involves the reaction of 4-aminobenzamide with an appropriate acylating agent. One common method includes the use of 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Isopropylphenyl)acryloyl]amino} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

4-{[3-(4-Isopropylphenyl)acryloyl]amino} has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Isopropylphenyl)acryloyl]amino} involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(2E)-3-[4-(methoxy)phenyl]prop-2-enoyl}amino)benzamide
  • 4-({(2E)-3-[4-(methyl)phenyl]prop-2-enoyl}amino)benzamide

Uniqueness

4-{[3-(4-Isopropylphenyl)acryloyl]amino} is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C19H20N2O2/c1-13(2)15-6-3-14(4-7-15)5-12-18(22)21-17-10-8-16(9-11-17)19(20)23/h3-13H,1-2H3,(H2,20,23)(H,21,22)/b12-5+

InChI Key

RLDCLNPHDJJBGL-LFYBBSHMSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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